3-(3-Ethylcyclopentyl)propanoic acid
Overview
Description
3-(3-Ethylcyclopentyl)propanoic acid are a complex mixture of cyclopentyl and cyclohexyl carboxylic acids with molecular weights ranging from 120 to over 700 atomic mass units . These acids are primarily found in crude oil and are known for their corrosive properties, which have significant implications in the oil refining industry . The term “naphthenic” originates from the archaic term “naphthene,” used to classify non-aromatic hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Ethylcyclopentyl)propanoic acid are typically extracted from crude oil through a series of chemical processes. The extraction involves liquid-liquid extraction, gas chromatography, and mass spectrometry to isolate and characterize the acids . The acids are then concentrated using solvent extraction methods, such as using ethyl acetate with formic acid .
Industrial Production Methods: In the industrial setting, naphthenic acids are produced as by-products during the refining of crude oil. The hot water extraction process used in the Canadian oil sands industry is a notable method, where naphthenic acids move to the aqueous phase, enabling their concentration in wastewater . The total acid number (TAN) is a critical measure in determining the concentration of naphthenic acids in crude oil .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethylcyclopentyl)propanoic acid undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketones and alcohols.
Reduction: Reduction reactions can convert naphthenic acids into hydrocarbons.
Substitution: These acids can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Hydrocarbons.
Substitution: Various substituted carboxylic acids.
Scientific Research Applications
3-(3-Ethylcyclopentyl)propanoic acid have diverse applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their toxicological effects on aquatic life, particularly fish.
Mechanism of Action
The mechanism of action of naphthenic acids primarily involves their interaction with metal surfaces, leading to corrosion. The acids react with iron to form iron naphthenates, which contribute to the degradation of metal surfaces . Additionally, naphthenic acids can form emulsions, stabilizing oil-water mixtures and affecting the efficiency of oil extraction processes .
Comparison with Similar Compounds
- Aliphatic carboxylic acids
- Aromatic carboxylic acids
- Cycloaliphatic carboxylic acids with different ring structures
3-(3-Ethylcyclopentyl)propanoic acid continue to be a subject of extensive research due to their environmental impact and industrial significance. Their unique properties and diverse applications make them a compound of great interest in various scientific fields.
Properties
IUPAC Name |
3-(3-ethylcyclopentyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRFSLWCFASCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872293 | |
Record name | 3-Ethylcyclopentanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501346-07-2 | |
Record name | 3-Ethylcyclopentanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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